Cas no 1595883-57-0 (4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine)

4-(2,3-Dihydro-1-benzofuran-7-yl)methylpiperidine is a heterocyclic organic compound featuring a piperidine moiety linked to a 2,3-dihydrobenzofuran scaffold. This structure confers potential pharmacological relevance, particularly in central nervous system (CNS) targeting applications, due to the benzofuran group's affinity for neurotransmitter receptors. The piperidine ring enhances bioavailability and metabolic stability, making it a valuable intermediate in medicinal chemistry. Its rigid benzofuran core may contribute to selective binding properties, while the methylene spacer allows for structural diversification. The compound is of interest in the synthesis of bioactive molecules, offering a balance of lipophilicity and steric constraints for optimized drug-receptor interactions. Suitable for research in neuropharmacology and drug discovery.
4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine structure
1595883-57-0 structure
Product name:4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine
CAS No:1595883-57-0
MF:C14H19NO
MW:217.306763887405
CID:6185693
PubChem ID:84785528

4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine
    • 4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
    • 1595883-57-0
    • EN300-1839629
    • Inchi: 1S/C14H19NO/c1-2-12-6-9-16-14(12)13(3-1)10-11-4-7-15-8-5-11/h1-3,11,15H,4-10H2
    • InChI Key: QCNNUSYCGLKKPA-UHFFFAOYSA-N
    • SMILES: O1CCC2=CC=CC(=C12)CC1CCNCC1

Computed Properties

  • Exact Mass: 217.146664230g/mol
  • Monoisotopic Mass: 217.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 21.3Ų

4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1839629-2.5g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
2.5g
$1089.0 2023-09-19
Enamine
EN300-1839629-1.0g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
1g
$1100.0 2023-06-01
Enamine
EN300-1839629-5.0g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
5g
$3189.0 2023-06-01
Enamine
EN300-1839629-0.25g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
0.25g
$513.0 2023-09-19
Enamine
EN300-1839629-5g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
5g
$1614.0 2023-09-19
Enamine
EN300-1839629-10.0g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
10g
$4729.0 2023-06-01
Enamine
EN300-1839629-0.1g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
0.1g
$490.0 2023-09-19
Enamine
EN300-1839629-0.5g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
0.5g
$535.0 2023-09-19
Enamine
EN300-1839629-0.05g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
0.05g
$468.0 2023-09-19
Enamine
EN300-1839629-1g
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
1595883-57-0
1g
$557.0 2023-09-19

Additional information on 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine

Research Brief on 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine (CAS: 1595883-57-0) in Chemical Biology and Pharmaceutical Applications

The compound 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine (CAS: 1595883-57-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the role of 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine as a versatile scaffold in medicinal chemistry. Its benzofuran moiety, coupled with the piperidine ring, offers a promising framework for modulating biological targets, particularly in the central nervous system (CNS). Research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of novel sigma-1 receptor ligands, which are being explored for neurodegenerative diseases such as Alzheimer's and Parkinson's.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 1595883-57-0. A 2024 study in Organic Process Research & Development detailed a scalable, green chemistry approach using catalytic hydrogenation, achieving a 92% yield with minimal byproducts. This method addresses previous challenges related to stereoselectivity and environmental impact, making it more feasible for industrial-scale production.

Pharmacological evaluations have revealed that 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine exhibits moderate blood-brain barrier permeability, as confirmed by in vitro and in vivo models. Its metabolite profiling suggests low cytotoxicity, supporting its potential as a lead compound for CNS-targeted therapies. However, further pharmacokinetic studies are needed to assess its bioavailability and metabolic stability in humans.

Emerging applications include its use as a building block for covalent inhibitors targeting protein-protein interactions (PPIs). A 2023 Nature Communications paper reported its incorporation into a small-molecule inhibitor of the Keap1-Nrf2 pathway, showing promise for oxidative stress-related diseases. Additionally, its derivatization for fluorescent probes is being explored in chemical biology to study receptor localization.

In conclusion, 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine represents a multifaceted tool in drug discovery, with ongoing research expanding its therapeutic potential. Future directions should focus on structure-activity relationship (SAR) studies and translational research to bridge the gap between preclinical findings and clinical applications.

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